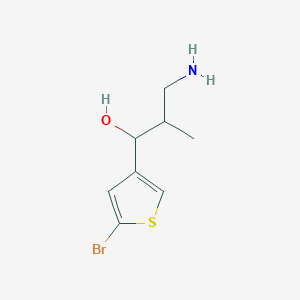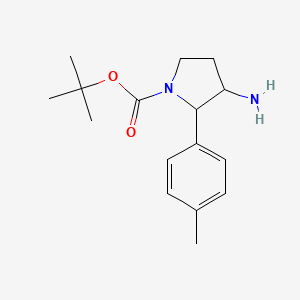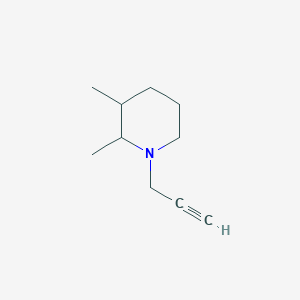![molecular formula C15H23BrO B13187251 ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromomethyl group and a methylhexyl group are attached to the benzene ring through an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)-5-methylhexanol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology:
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the attachment of various functional groups for biological studies.
Medicine:
Drug Development: Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the production of specialized polymers with unique properties.
Mécanisme D'action
The mechanism of action of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved in its biological activity would depend on the specific functional groups attached to the benzene ring and their interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in the overall structure and reactivity.
Benzyl bromide: Shares the bromomethyl group attached to a benzene ring but lacks the additional hexyl group.
4-Bromomethyl-5-methylhexanol: Similar in structure but lacks the benzene ring.
Uniqueness: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to its combination of a bromomethyl group and a methylhexyl group attached to a benzene ring through an oxygen bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Propriétés
Formule moléculaire |
C15H23BrO |
|---|---|
Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
[4-(bromomethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
Clé InChI |
OOWZTMWAOODZSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCCOCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


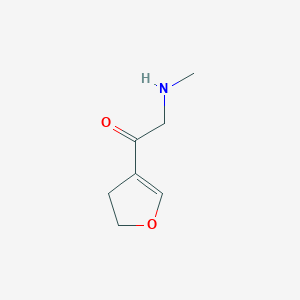
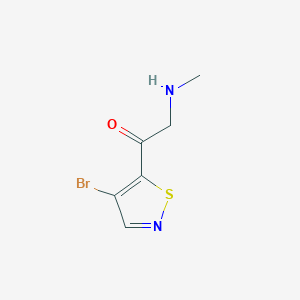
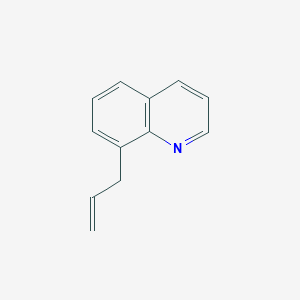
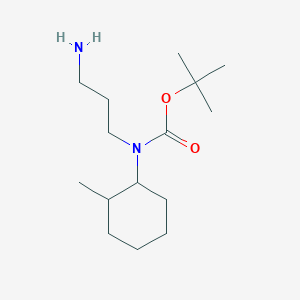


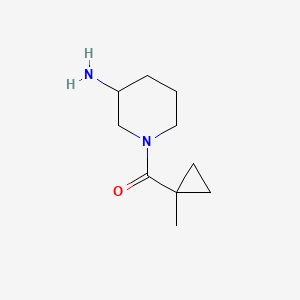
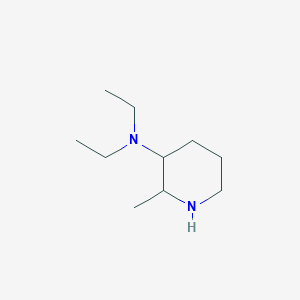

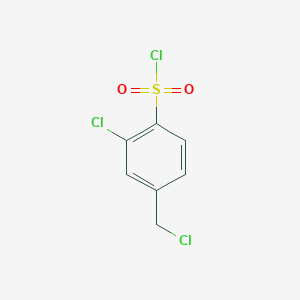
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
